2,4,5-trichloro-N'-(2-methylphenyl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide
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Overview
Description
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trichloronicotinic acid with 2-methylphenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE.
Chemical Reactions Analysis
Types of Reactions
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorobenzoyl chloride
- 2,4,6-Trichlorobenzoyl chloride
Uniqueness
N’-BENZOYL-2,4,5-TRICHLORO-N’-(2-METHYLPHENYL)NICOTINOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both benzoyl and nicotinoyl groups
Properties
Molecular Formula |
C20H14Cl3N3O2 |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
N'-benzoyl-2,4,5-trichloro-N'-(2-methylphenyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C20H14Cl3N3O2/c1-12-7-5-6-10-15(12)26(20(28)13-8-3-2-4-9-13)25-19(27)16-17(22)14(21)11-24-18(16)23/h2-11H,1H3,(H,25,27) |
InChI Key |
KRGLHBRQJIADHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)NC(=O)C3=C(C(=CN=C3Cl)Cl)Cl |
Origin of Product |
United States |
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